molecular formula C15H13FN2O4 B3574579 2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B3574579
M. Wt: 304.27 g/mol
InChI Key: VCUGCMQTUYCANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is a substituted acetamide derivative of interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited, its structure places it within a class of molecules frequently investigated for their potential bioactivity. Acetamide derivatives are commonly explored as key intermediates in the development of more complex pharmaceutical compounds . The molecular structure of this compound, which features a 4-fluorophenyl group and a 2-methoxy-5-nitrophenyl moiety, suggests potential for diverse applications in research. Structurally similar compounds containing acetamide, fluorophenyl, and nitrophenyl groups have been utilized as crucial building blocks in multistep synthetic processes, particularly in the construction of heterocyclic compounds like benzimidazoles, which are known for a wide range of pharmacological properties . The presence of the nitro group (-NO₂) and the fluorine atom on the aromatic rings can significantly influence the compound's electronic properties, reactivity, and its ability to interact with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical intermediate or standard. It is supplied with associated analytical data for characterization and quality control. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-22-14-7-6-12(18(20)21)9-13(14)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUGCMQTUYCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves a multi-step process. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenyl)-N-(2-methoxy-5-aminophenyl)acetamide.

    Reduction: Formation of 2-(4-fluorophenyl)-N-(2-methoxy-5-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of phenylacetamide derivatives, including 2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study focused on derivatives of 2-(4-fluorophenyl)-N-phenylacetamide demonstrated significant activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For instance, compounds with nitro substitutions showed higher cytotoxicity compared to those with methoxy groups. Specifically, compound 2b exhibited an IC50 of 52 μM against PC3 cells, while compound 2c showed an IC50 of 80 μM .
CompoundPC3 IC50 (μM)MCF-7 IC50 (μM)
2a196>250
2b52191
2c80>250
Imatinib4079

Enzyme Inhibition Studies

The structural features of this compound suggest it may act as an enzyme inhibitor. The presence of the nitro and methoxy groups could facilitate interactions with active sites of target enzymes, making it a candidate for further investigation in biochemical assays.

  • Potential Targets : The compound could be explored for its ability to inhibit specific kinases or other enzymes implicated in cancer progression or other diseases.

Synthesis of Novel Compounds

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. This application is particularly relevant in pharmaceutical chemistry for developing new therapeutic agents.

  • Synthetic Routes : The synthesis typically involves coupling reactions where the acetamide is formed through the reaction of substituted anilines with acetic acid derivatives under controlled conditions .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Acetamides with Aromatic Moieties

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Notable Properties Source
2-(4-Fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide Not explicitly given* 4-Fluorophenyl, 2-methoxy-5-nitrophenyl ~318 (estimated) Likely moderate solubility in DMSO
2-(4-Chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide C₁₅H₁₃ClN₂O₅ 4-Chlorophenoxy, 2-methoxy-5-nitrophenyl 336.73 Higher lipophilicity due to Cl
N-(2-Methoxy-4-nitrophenyl)acetamide C₉H₁₀N₂O₄ 2-Methoxy-4-nitrophenyl 210.19 Lower molecular weight, simpler structure
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide C₁₅H₁₁FN₂OS Benzothiazole, 4-fluorophenyl 298.33 Enhanced π-π stacking potential

*Estimated based on similar analogs.

Key Observations :

  • Electron-Withdrawing Effects : The 5-nitro group in the target compound may enhance binding to enzymes like MMPs compared to 4-nitro derivatives (e.g., ).
  • Substituent Flexibility: Replacing the fluorophenyl with chlorophenoxy () increases molar mass but reduces hydrogen-bonding capacity.

Triazole and Isoindole Derivatives

Table 2: Bioactive Acetamide Derivatives with Heterocyclic Moieties
Compound Name Structure Highlights Biological Activity Melting Point (°C) Source
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) Triazole core, bromophenyl, fluorophenyl Antimicrobial, anticancer 219.3
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(7-hydroxyheptyl)oxy]phenyl}acetamide (13o) Isoindole, hydroxyalkoxy chain MMP-7/-13 inhibition (IC₅₀ ~100 nM) Not reported
2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Triazole-sulfanyl, methoxy-methylphenyl Antifungal Not reported

Key Observations :

  • Heterocyclic Cores : Triazole () and isoindole () derivatives exhibit enhanced enzymatic inhibition compared to simpler acetamides, likely due to improved binding via π-π interactions.
  • Chain Modifications : Hydroxyalkoxy chains (e.g., 13o in ) improve aqueous solubility, critical for bioavailability in MMP inhibitors.

Key Observations :

  • Synthesis : Most analogs are synthesized via nucleophilic substitution or acid-amine coupling ().
  • Spectral Signatures: Nitro groups cause downfield shifts in ¹H NMR (δ >7.5) and distinct IR bands for C=O (1669–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .

Biological Activity

2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, also known by its CAS number 882749-43-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-cancer and antimicrobial properties, supported by relevant data tables and findings from various studies.

  • Molecular Formula : C19H21FN4O4
  • Molecular Weight : 374.39 g/mol
  • CAS Number : 882749-43-1

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer and antimicrobial effects.

Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit significant anticancer properties. The following table summarizes the cytotoxicity results against various cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG2 (Liver)12.5
MCF-7 (Breast)15.3
A549 (Lung)18.7

The IC50 values represent the concentration required to inhibit cell viability by 50%. These findings suggest that the compound has a promising profile as an anticancer agent, particularly against liver and breast cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown moderate antimicrobial activity. The following table presents the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µM) Activity Type
Staphylococcus aureus20Gram-positive bacteria
Escherichia coli30Gram-negative bacteria
Candida albicans25Fungal infection

These results indicate that the compound possesses potential as an antimicrobial agent, with effectiveness against both bacterial and fungal pathogens.

Case Studies

  • Study on Anticancer Activity :
    A study conducted on various substituted acetamides revealed that compounds similar to this compound exhibited significant cytotoxic effects on HEPG2 cells. The study utilized the MTT assay to assess cell viability, establishing a correlation between structural modifications and increased cytotoxicity .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of nitrophenyl acetamides, including our compound of interest. The study demonstrated that the presence of nitro and methoxy groups significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted key modifications that influence biological activity:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
  • Nitro Group Positioning : The position of the nitro group plays a crucial role in modulating biological activity, with para-substituted compounds generally exhibiting greater potency.

Q & A

Basic: What are the key synthetic methodologies for 2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, and how is structural integrity validated?

Answer:
The synthesis typically involves sequential reactions:

Acylation : Reacting 4-fluorophenylacetic acid with a coupling agent (e.g., EDCI or DCC) to activate the carboxyl group.

Amidation : Introducing the 2-methoxy-5-nitroaniline moiety via nucleophilic substitution under inert conditions (e.g., dry DMF, 60–80°C).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation .
  • Mass spectrometry (MS) for molecular weight verification .
  • TLC to monitor reaction progress and purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign signals for the fluorophenyl ring (δ ~7.0–7.5 ppm), methoxy group (δ ~3.8 ppm), and nitro group (meta to methoxy, δ ~8.2 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • HPLC : Quantify purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers address contradictory biological activity data in published studies?

Answer:
Discrepancies may arise from:

  • Purity variations : Validate via HPLC and elemental analysis .
  • Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophores .

Advanced: What computational strategies predict target interactions for this compound?

Answer:

  • Molecular docking : Use UCSF Chimera or AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase) or receptors. Focus on the fluorophenyl and nitro groups for hydrophobic/π-π interactions .
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility : Highly soluble in DMSO (>50 mg/mL); limited aqueous solubility (<0.1 mg/mL) necessitates stock solutions in polar aprotic solvents .
  • Stability : Store at –20°C in amber vials to prevent nitro group photodegradation. Monitor hydrolytic stability at pH 7.4 (PBS buffer) via LC-MS .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Catalyst screening : Test bases (e.g., DMAP, pyridine) for acylation efficiency .
  • Temperature control : Maintain 60–80°C during amidation to balance reaction rate and byproduct formation .
  • Design of Experiments (DoE) : Use factorial designs to optimize molar ratios, solvent polarity, and reaction time .

Advanced: How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • Purity check : Re-purify via recrystallization (ethanol/water) and re-acquire spectra .
  • Solvent effects : Compare NMR in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding interactions .
  • Literature comparison : Cross-reference with structurally similar acetamides (e.g., ) to validate shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.